molecular formula C30H22BrNO B13868531 9-[4-(1-Bromo-4-phenylcyclohexa-2,4-dien-1-yl)oxyphenyl]carbazole

9-[4-(1-Bromo-4-phenylcyclohexa-2,4-dien-1-yl)oxyphenyl]carbazole

Cat. No.: B13868531
M. Wt: 492.4 g/mol
InChI Key: KBGWOYKRVMPPHF-UHFFFAOYSA-N
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Description

9-[4-(1-Bromo-4-phenylcyclohexa-2,4-dien-1-yl)oxyphenyl]carbazole is a complex organic compound that features a carbazole core linked to a phenylcyclohexadienyl moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-(1-Bromo-4-phenylcyclohexa-2,4-dien-1-yl)oxyphenyl]carbazole typically involves multiple steps, starting with the preparation of the carbazole core and the phenylcyclohexadienyl moiety. The key steps include:

    Formation of the Carbazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Phenylcyclohexadienyl Moiety:

    Coupling Reaction: The final step involves the coupling of the carbazole core with the phenylcyclohexadienyl moiety under suitable conditions, such as the use of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

9-[4-(1-Bromo-4-phenylcyclohexa-2,4-dien-1-yl)oxyphenyl]carbazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The bromine atom in the phenylcyclohexadienyl moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

9-[4-(1-Bromo-4-phenylcyclohexa-2,4-dien-1-yl)oxyphenyl]carbazole has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a probe for studying biological processes.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may find applications in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism by which 9-[4-(1-Bromo-4-phenylcyclohexa-2,4-dien-1-yl)oxyphenyl]carbazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1,4-cyclohexadiene: A simpler analog with a similar cyclohexadienyl structure.

    Phenylcyclohexadiene: Lacks the carbazole core but shares the phenylcyclohexadienyl moiety.

Uniqueness

The uniqueness of 9-[4-(1-Bromo-4-phenylcyclohexa-2,4-dien-1-yl)oxyphenyl]carbazole lies in its combination of a carbazole core with a phenylcyclohexadienyl moiety, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C30H22BrNO

Molecular Weight

492.4 g/mol

IUPAC Name

9-[4-(1-bromo-4-phenylcyclohexa-2,4-dien-1-yl)oxyphenyl]carbazole

InChI

InChI=1S/C30H22BrNO/c31-30(20-18-23(19-21-30)22-8-2-1-3-9-22)33-25-16-14-24(15-17-25)32-28-12-6-4-10-26(28)27-11-5-7-13-29(27)32/h1-20H,21H2

InChI Key

KBGWOYKRVMPPHF-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C=CC1(OC2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53)Br)C6=CC=CC=C6

Origin of Product

United States

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